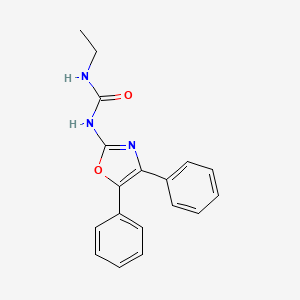
Urea, N-(4,5-diphenyl-2-oxazolyl)-N'-ethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of a urea moiety substituted with a 4,5-diphenyl-2-oxazolyl group and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- typically involves the reaction of 4,5-diphenyl-2-oxazolylamine with ethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{4,5-diphenyl-2-oxazolylamine} + \text{ethyl isocyanate} \rightarrow \text{Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl-} ]
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where the ethyl group or the oxazolyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted urea compounds.
Aplicaciones Científicas De Investigación
Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxazolyl group plays a crucial role in the binding affinity and specificity of the compound. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4,5-diphenyl-1,3-oxazol-2-yl)-N’-phenylurea
- N-(3-chlorophenyl)-N’-(4,5-diphenyl-1,3-oxazol-2-yl)urea
Uniqueness
Urea, N-(4,5-diphenyl-2-oxazolyl)-N’-ethyl- is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The combination of the oxazolyl and ethyl groups provides distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
35629-54-0 |
|---|---|
Fórmula molecular |
C18H17N3O2 |
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
1-(4,5-diphenyl-1,3-oxazol-2-yl)-3-ethylurea |
InChI |
InChI=1S/C18H17N3O2/c1-2-19-17(22)21-18-20-15(13-9-5-3-6-10-13)16(23-18)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H2,19,20,21,22) |
Clave InChI |
FFMFKSDUIGJKCC-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



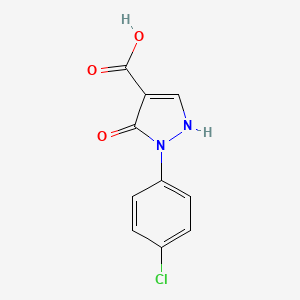
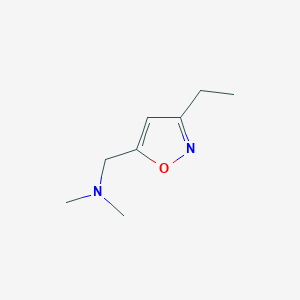
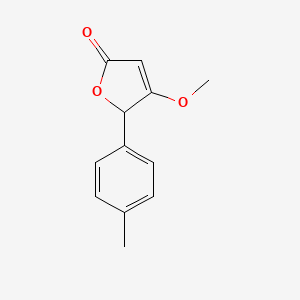

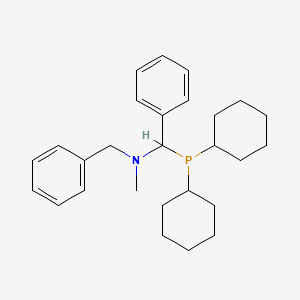
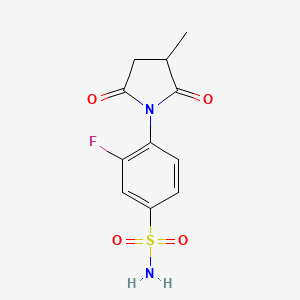


![2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid](/img/structure/B12890519.png)

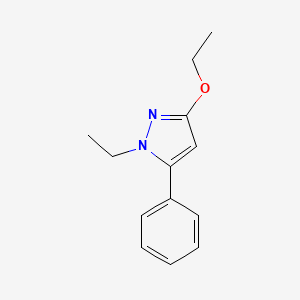
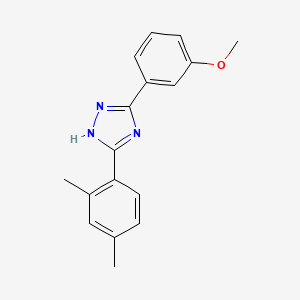
![3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12890531.png)
